3-(Heptafluoroisopropoxy)propyltriethoxysilan

Übersicht

Beschreibung

3-(Heptafluoroisopropoxy)propyltriethoxysilane is a useful research compound. Its molecular formula is C12H21F7O4Si and its molecular weight is 390.37 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(Heptafluoroisopropoxy)propyltriethoxysilane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 3-(Heptafluoroisopropoxy)propyltriethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Heptafluoroisopropoxy)propyltriethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

3-(Heptafluoroisopropoxy)propyltriethoxysilane has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst or intermediate in chemical synthesis[][1].

Biology: Its unique properties make it useful in modifying surfaces for biological assays and experiments[][1].

Medicine: It can be used in the development of medical devices and coatings that require improved surface properties[][1].

Industry: This compound is employed in surface coatings to enhance adhesion and wear resistance[][1].

Wirkmechanismus

Target of Action

3-(Heptafluoroisopropoxy)propyltriethoxysilane is a fluorinated silane compound . Its primary targets are surfaces of materials where it is used to improve surface activity and wetting properties .

Mode of Action

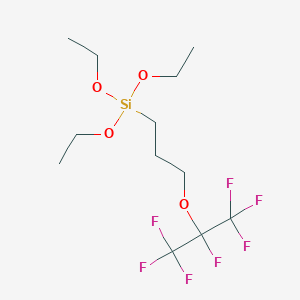

The molecule is characterized by a central silicon atom surrounded by three ethoxy groups at the corners and a heptafluoro-2-propanyl group at the center . Its electron-rich nature imparts high reactivity, making it a good candidate for photoelectron microscopy or spectroscopy investigations . It serves as a catalyst in diverse chemical reactions, facilitating the formation of polymers, coatings, and other materials by effectively breaking down reactant bonds .

Biochemical Pathways

It is known to be involved in the formation of polymers, coatings, and other materials .

Pharmacokinetics

It is soluble in various solvents , which may influence its bioavailability.

Result of Action

It is known to improve the surface activity and wetting properties of materials , and facilitate the formation of polymers, coatings, and other materials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Heptafluoroisopropoxy)propyltriethoxysilane. For instance, it is recommended to avoid contact with the compound as it may cause skin and eye irritation . During its use, good ventilation conditions should be maintained, and appropriate protective equipment should be worn .

Analyse Chemischer Reaktionen

3-(Heptafluoroisopropoxy)propyltriethoxysilane undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles[][1].

Hydrolysis: In the presence of water, the ethoxy groups can hydrolyze to form silanols, which can further condense to form siloxane bonds[][1].

Oxidation and Reduction:

Vergleich Mit ähnlichen Verbindungen

3-(Heptafluoroisopropoxy)propyltriethoxysilane can be compared with other similar organosilicon compounds, such as:

3-(Heptafluoroisopropoxy)propyltrimethoxysilane: This compound has similar properties but differs in the number of methoxy groups[][1].

3-(Heptafluoroisopropoxy)propylmethyldiethoxysilane: This compound has a methyl group in place of one of the ethoxy groups[][1].

Biologische Aktivität

3-(Heptafluoroisopropoxy)propyltriethoxysilane (CAS No. 149838-19-7) is a fluorinated silane compound notable for its unique chemical properties and potential applications in various fields, including materials science and biology. Understanding its biological activity is crucial for assessing its safety and utility in biomedical applications.

- Molecular Formula : C12H21F7O4Si

- Molecular Weight : 390.37 g/mol

- Appearance : Clear liquid

- Purity : Typically ≥ 95%

This compound features a central silicon atom bonded to three ethoxy groups and a heptafluoro-2-propanyl group, contributing to its distinctive surface-active properties.

3-(Heptafluoroisopropoxy)propyltriethoxysilane exhibits several mechanisms of action, particularly in the context of surface modification and polymer formation:

- Surface Activity : The fluorinated structure enhances the surface activity and wetting properties of materials, making it effective in creating hydrophobic surfaces.

- Polymer Formation : It participates in hydrolysis reactions, leading to the formation of silanols that can condense to form siloxane bonds, critical for creating durable coatings and materials.

Biological Applications

The biological activity of this compound has been explored primarily in terms of its applications in surface modification for biological assays and medical devices:

1. Surface Modification

- Biocompatibility : The compound's ability to modify surfaces can enhance biocompatibility, making it suitable for coatings on medical devices.

- Antimicrobial Properties : Preliminary studies suggest that silanes can exhibit antimicrobial effects when applied as coatings, potentially reducing infection rates associated with medical implants .

2. Drug Delivery Systems

Research indicates that silanes like 3-(Heptafluoroisopropoxy)propyltriethoxysilane can be utilized in drug delivery systems, where their chemical properties facilitate the attachment of therapeutic agents to surfaces, improving drug efficacy and targeting .

Case Studies

Toxicological Considerations

While promising, it is essential to consider the potential toxicity associated with fluorinated compounds. The Environmental Protection Agency (EPA) categorizes such compounds under per- and polyfluoroalkyl substances (PFAS), which have raised concerns regarding environmental persistence and bioaccumulation. Therefore, thorough toxicological assessments are necessary before widespread application in biological settings .

Eigenschaften

IUPAC Name |

triethoxy-[3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F7O4Si/c1-4-21-24(22-5-2,23-6-3)9-7-8-20-10(13,11(14,15)16)12(17,18)19/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVIJHAPWYUQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F7O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379273 | |

| Record name | 3-(Heptafluoroisopropoxy)propyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149838-19-7 | |

| Record name | 3-(Heptafluoroisopropoxy)propyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.